molecular formula C16H11ClFN3S B2624113 3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine CAS No. 892415-28-0

3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine

Cat. No. B2624113
CAS RN: 892415-28-0
M. Wt: 331.79
InChI Key: DCLFFJASADCESO-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine” is a compound with the CAS Number: 892415-28-0 and a molecular weight of 331.8 . It is a solid substance stored in dry conditions at 2-8°C . It has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C16H11ClFN3S . The InChI code is 1S/C16H11ClFN3S/c17-12-4-3-5-13 (18)11 (12)10-22-16-8-7-15 (20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 331.8 . It is stored in dry conditions at 2-8°C .

Mechanism of Action

While the exact mechanism of action is not specified, it has been reported to exhibit potent antitumor activity against various cancer cell lines, such as human lung cancer, breast cancer, and colon cancer.

Safety and Hazards

The compound is considered hazardous. It has the signal word “Warning” and hazard statements H302-H315-H319 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, and cause serious eye irritation .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLFFJASADCESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EAAT2 activator 1

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